molecular formula C20H28O4 B016538 Pinusolidic acid CAS No. 40433-82-7

Pinusolidic acid

Número de catálogo B016538
Número CAS: 40433-82-7
Peso molecular: 332.4 g/mol
Clave InChI: FHQSDRHZGCMBKG-FIYPYCPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pinusolidic acid is a diterpene lactone . It is a natural product found in Calocedrus formosana, Taiwanofungus camphoratus, and other organisms .


Synthesis Analysis

A phytochemical study of n-hexane and ethyl acetate extracts of Pinus dalatensis Ferré leaves led to the isolation of 11 compounds, including pinusolidic acid .


Molecular Structure Analysis

The molecular formula of Pinusolidic acid is C20H28O4 . The IUPAC name is (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid .


Chemical Reactions Analysis

Pinusolidic acid is a platelet-activating factor (PAF) inhibitor with an IC50 of 23 μM . It was isolated from the leaves of Pinus dalatensis Ferré .


Physical And Chemical Properties Analysis

The molecular weight of Pinusolidic acid is 332.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Aplicaciones Científicas De Investigación

Application in Virology

Specific Scientific Field

This application falls under the field of Virology, specifically in the research of treatments for COVID-19 .

Summary of the Application

Pinusolidic acid, along with other phytochemical compounds like α-cadinol and ferruginol, has been isolated from Chamaecyparis obtuse and has shown effectiveness against SARS-CoV . These findings suggest that Pinusolidic acid could potentially be used in the treatment of COVID-19.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, the general approach involves isolating Pinusolidic acid from Chamaecyparis obtuse and testing its effectiveness against SARS-CoV .

Results or Outcomes

The study found that Pinusolidic acid was effective against SARS-CoV . However, the specific quantitative data or statistical analyses were not provided in the source.

Application in Pharmacology

Specific Scientific Field

This application falls under the field of Pharmacology, specifically in the research of Platelet-activating Factor (PAF) inhibitors .

Summary of the Application

Pinusolidic acid is a platelet-activating factor (PAF) inhibitor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, PAF inhibitors like Pinusolidic acid have potential therapeutic applications in conditions where these functions are harmful.

Methods of Application or Experimental Procedures

Pinusolidic acid was isolated and its inhibitory effect on PAF was tested. The IC50 value (the concentration of inhibitor where the response is reduced by half) was determined to be 23 μM .

Results or Outcomes

Pinusolidic acid was found to be a PAF inhibitor with an IC50 of 23 μM . This suggests that it could potentially be used in the treatment of conditions where PAF-mediated functions are harmful.

Direcciones Futuras

Phytochemicals like Pinusolidic acid have demonstrated activity against coronaviruses through mechanisms such as viral entry inhibition, inhibition of replication enzymes, and virus release blockage . Therefore, along with other drugs currently tested against COVID-19, plant-based drugs should be included for speedy development of COVID-19 treatment .

Propiedades

IUPAC Name

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSDRHZGCMBKG-FIYPYCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinusolidic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinusolidic acid
Reactant of Route 2
Pinusolidic acid
Reactant of Route 3
Pinusolidic acid
Reactant of Route 4
Pinusolidic acid
Reactant of Route 5
Pinusolidic acid
Reactant of Route 6
Pinusolidic acid

Citations

For This Compound
92
Citations
HO Yang, BH Han - Planta medica, 1998 - thieme-connect.com
… Pinusolidic acid, pinusolide hydrolysate, had been isolated from the seed of Bitoa orientalis (5). However, no biological activity of pinusolidic acid … compound 1, pinusolidic acid, from the …
Number of citations: 26 www.thieme-connect.com
YS Lee, SH Sung, JH Hong, ES Hwang - Archives of pharmacal research, 2010 - Springer
… Koo, KA, Lee, MK, Kim, SH, Jeong, EJ, Kim, SY, Oh, TH, and Kim, YC, Pinusolide and 15-methoxypinusolidic acid attenuate the neurotoxic effect of staurosporine in primary cultures of …
Number of citations: 9 link.springer.com
CC Chen, YJ Shiao, RD Lin, YY Shao… - Journal of natural …, 2006 - ACS Publications
… ), together with four known compounds, 19-hydroxylabda-8(17),13-dien-16,15-olide (4), 14-deoxy-11,12-didehydroandrographolide (5), 14-deoxyandrographolide, and pinusolidic acid, …
Number of citations: 109 pubs.acs.org
J Asili, G Asghari, JWJ Esmaeil Sadat Ebrahimi - 2015 - elib.mui.ac.ir
… Six labdanes (pinusolide, pinusolidic acid, isocupressic acid, lambertianic acid, 16-oxo-8(17),13-labdadiene-15,19-dioic acid and 15-hydroxy pinusolidic acid) and four isopimarane …
Number of citations: 0 elib.mui.ac.ir
LF Ding, XD Wu, SY Wang, WC Tu, ZH Pan… - Guangxi Zhiwu …, 2017 - cabdirect.org
To study the diterpenoids from Calocedrus macrolepis and their anti-inflammatory activities, the constituents were separated by silica gel, MCI, RP-18, semi-preparative HPLC and eight …
Number of citations: 0 www.cabdirect.org
LB Wu, CJ Xiao, X Jiang, L Qiu, X Dong… - Chemistry & …, 2015 - Wiley Online Library
… Analysis of the overall NMR spectral data of 1 disclosed that these data were superimposable with those of pinusolidic acid [8] [9], apart from the disappearance of the C(13)¼C(14) …
Number of citations: 12 onlinelibrary.wiley.com
CC Wen, YH Kuo, JT Jan, PH Liang… - Journal of medicinal …, 2007 - ACS Publications
… Pinusolidic acid (9) has been reported as a platelet-activating factor inhibitor, 30 and forskolin (10), a well-known labdane-type diterpene, was reported to activate adenylate cyclase …
Number of citations: 617 pubs.acs.org
CS Kim, SU Choi, KR Lee - Planta medica, 2012 - thieme-connect.com
… Pinusolidic acid: A Platelet-activating factor inhibitor from Biota orientalis. Planta Med. 1998; … Pinusolidic acid: A Platelet-activating factor inhibitor from Biota orientalis. Planta Med. 1998; …
Number of citations: 27 www.thieme-connect.com
B Gogoi, BB Kakoti, NS Bora… - International Journal of …, 2013 - scholar.archive.org
… 13-dien-15,16-olide-19-oic acid (pinusolidic acid) (Fig:3) and one triterpene betulin (Fig: D) were isolated19. Aqueous extracts of the plant show the presence of tannin, saponin, …
Number of citations: 9 scholar.archive.org
BH Han, HO Yang, YH Kang, DY Suh… - Journal of medicinal …, 1998 - ACS Publications
… We have previously reported pinusolide (1) and pinusolidic acid (2) as PAF antagonists. In this study, various derivatives of 1 were prepared, and their PAF receptor binding inhibitory …
Number of citations: 31 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.